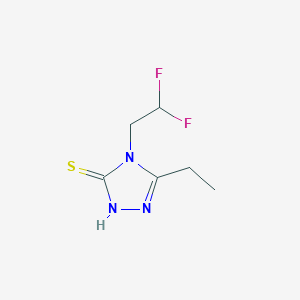
4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that features a triazole ring substituted with a difluoroethyl group and an ethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry. The presence of the difluoroethyl group imparts unique properties to the molecule, such as increased lipophilicity and metabolic stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method allows for the selective introduction of the difluoroethyl group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic difluoroethylation methods. The choice of reagents and reaction conditions would be optimized for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the difluoroethyl group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with enhanced properties, such as increased durability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors by increasing lipophilicity and modulating hydrogen bonding interactions . The triazole ring can participate in coordination with metal ions or other biomolecules, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also feature the difluoroethyl group and are used in similar applications.
Ethyl bromodifluoroacetate: Another compound with a difluoroethyl group, used in the synthesis of various chemical intermediates.
Uniqueness
4-(2,2-Difluoroethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of the triazole ring and the difluoroethyl group. This combination imparts distinct physicochemical properties, such as increased metabolic stability and lipophilicity, making it a valuable compound in medicinal chemistry and other fields.
Propiedades
Fórmula molecular |
C6H9F2N3S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
4-(2,2-difluoroethyl)-3-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H9F2N3S/c1-2-5-9-10-6(12)11(5)3-4(7)8/h4H,2-3H2,1H3,(H,10,12) |
Clave InChI |
FFLPQQWJXYCPIA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NNC(=S)N1CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
![3-[1-(Aminomethyl)cyclopentyl]pyrrolidin-3-OL](/img/structure/B13154555.png)
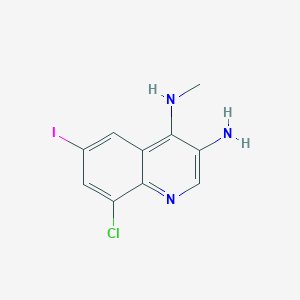
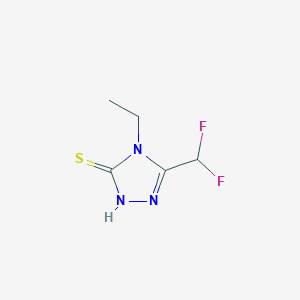
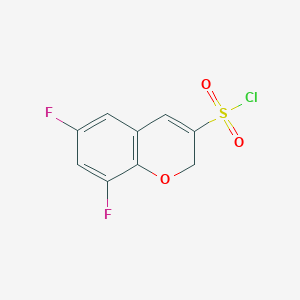
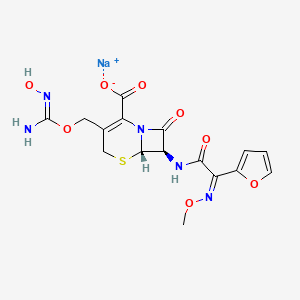

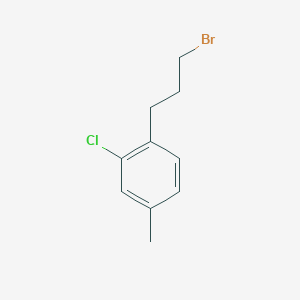
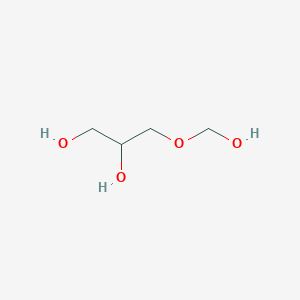

![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
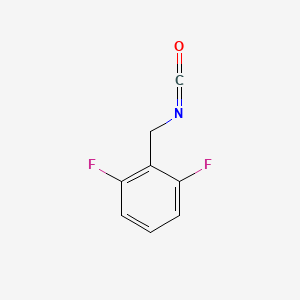
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
